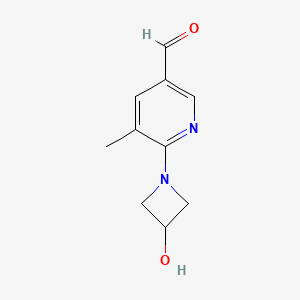
6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a hydroxyazetidinyl group and a carbaldehyde group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 5-methylpyridine-3-carbaldehyde with 3-hydroxyazetidine. The reaction is often carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in this synthesis include base catalysts and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, 6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: This compound can be used in biological studies to investigate its interactions with enzymes and receptors. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyazetidinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The carbaldehyde group can undergo nucleophilic addition reactions, further modulating the activity of biological targets.
Comparison with Similar Compounds
2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690): A compound with a similar hydroxyazetidinyl group, used as an autotaxin inhibitor.
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: Another compound featuring the hydroxyazetidinyl group, used in various chemical syntheses.
Uniqueness: 6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-(3-hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-8(6-13)3-11-10(7)12-4-9(14)5-12/h2-3,6,9,14H,4-5H2,1H3 |
InChI Key |
QODJDMRBACUUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CC(C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
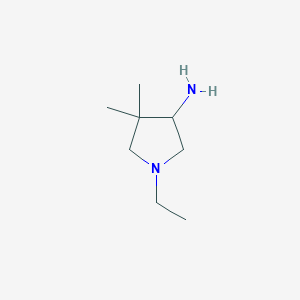
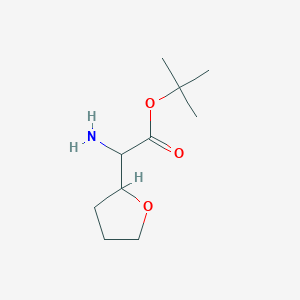
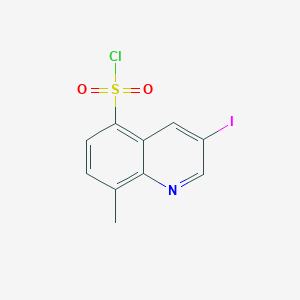
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
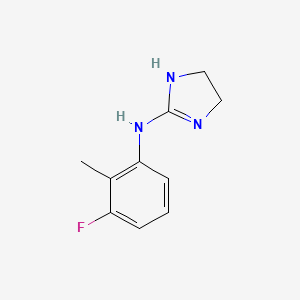
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)

